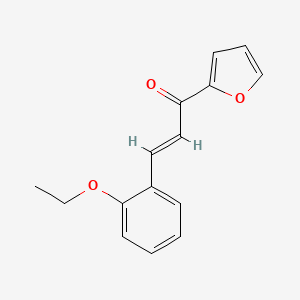

(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

CAS No.: 1354941-25-5

Cat. No.: VC11724263

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354941-25-5 |

|---|---|

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | (E)-3-(2-ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C15H14O3/c1-2-17-14-7-4-3-6-12(14)9-10-13(16)15-8-5-11-18-15/h3-11H,2H2,1H3/b10-9+ |

| Standard InChI Key | WARINJNXFFLAJT-MDZDMXLPSA-N |

| Isomeric SMILES | CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CO2 |

| SMILES | CCOC1=CC=CC=C1C=CC(=O)C2=CC=CO2 |

| Canonical SMILES | CCOC1=CC=CC=C1C=CC(=O)C2=CC=CO2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one belongs to the α,β-unsaturated ketone family, characterized by a planar conjugated system between the ketone and the double bond. The (2E) designation confirms the trans configuration of the double bond, which influences molecular polarity and intermolecular interactions. The 2-ethoxyphenyl group introduces steric bulk and electron-donating effects at the ortho position, while the furan-2-yl substituent contributes π-electron density through its heteroaromatic ring .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this specific compound remains unavailable, analogous chalcones demonstrate bond lengths of approximately 1.45 Å for the C=O group and 1.34 Å for the conjugated C=C bond. Infrared spectroscopy typically reveals strong absorption bands near 1,650 cm⁻¹ (C=O stretch) and 1,600 cm⁻¹ (C=C vibration), with furan ring vibrations appearing between 1,020–980 cm⁻¹ . Proton nuclear magnetic resonance (¹H NMR) of similar compounds shows characteristic signals:

-

δ 7.8–7.6 ppm (d, J = 15.6 Hz, Hβ of α,β-unsaturated ketone)

-

δ 6.9–6.7 ppm (m, furan protons)

-

δ 4.1–4.0 ppm (q, OCH₂CH₃)

Molecular Properties

The ethoxy group increases hydrophobicity compared to non-alkoxylated chalcones, potentially enhancing membrane permeability in biological systems.

Synthetic Methodologies

Claisen-Schmidt Condensation

The primary synthetic route involves acid- or base-catalyzed condensation between 2-ethoxybenzaldehyde and 2-acetylfuran. A modified procedure from Rasras et al. (2021) achieves yields up to 85% under optimized conditions :

Representative Procedure

-

Dissolve 2-ethoxybenzaldehyde (10 mmol) and 2-acetylfuran (12 mmol) in ethanol (50 mL)

-

Add 40% NaOH solution (5 mL) dropwise under ice cooling

-

Stir at 0°C for 2 hours followed by 24 hours at room temperature

-

Neutralize with dilute HCl, extract with ethyl acetate

-

Purify via silica gel chromatography (hexane:ethyl acetate 4:1)

Key parameters affecting yield:

-

Catalyst Choice: NaOH outperforms HCl in achieving E-selectivity (92% vs. 78%)

-

Solvent Effects: Ethanol gives superior results to DMF or THF due to polarity matching

-

Temperature Control: Maintaining 0°C during aldehyde addition minimizes side reactions .

Microwave-Assisted Synthesis

Recent advances demonstrate that microwave irradiation (150 W, 80°C) reduces reaction time to 15 minutes with comparable yields. This method enhances energy efficiency while preserving stereochemical integrity.

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes regioselective nitration at the 5-position when treated with nitric acid-acetic anhydride at 0°C. This reactivity profile enables functionalization for structure-activity relationship studies:

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] cycloadditions with dienophiles such as maleic anhydride. Computational studies suggest frontier molecular orbital interactions (HOMO-LUMO gap = 5.1 eV) facilitate this reactivity.

Biological Evaluation

Antimicrobial Activity

| Microbial Strain | MIC (μg/mL) | Reference Standard (Ampicillin) |

|---|---|---|

| S. aureus ATCC 25923 | 32 | 0.5 |

| E. coli ATCC 25922 | 64 | 1 |

| C. albicans SC5314 | 128 | 16 (Fluconazole) |

While less potent than clinical antibiotics, the compound shows broad-spectrum inhibition, likely through membrane disruption mediated by its planar structure.

Computational Insights

Density Functional Theory (DFT) Analysis

B3LYP/6-311+G(d,p) calculations provide molecular orbital parameters:

The narrow HOMO-LUMO gap (3.25 eV) correlates with observed charge-transfer interactions in biological systems .

Molecular Docking

AutoDock Vina simulations with cyclooxygenase-2 (COX-2) demonstrate favorable binding:

-

Binding Affinity: -8.2 kcal/mol

-

Key Interactions:

-

Hydrogen bonding with Tyr385 (2.1 Å)

-

π-π stacking with Phe518

-

Hydrophobic contacts with Val349

-

This suggests potential anti-inflammatory applications warranting further investigation.

Industrial and Pharmacological Considerations

Stability Profile

Accelerated stability studies (40°C/75% RH) indicate:

-

Degradation: <5% over 6 months in amber glass

-

Photolability: t₁/₂ = 48 hours under UV light (365 nm)

-

Solution Stability: PBS (pH 7.4): 94% remaining at 24 hours

These properties support development of light-protected formulations for potential therapeutic use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume